(2E)-2-{[5-phenyl-2-(piperidin-1-yl)furan-3-yl]methylidene}hydrazinecarbothioamide
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Overview
Description
2-[(E)-1-(5-PHENYL-2-PIPERIDINO-3-FURYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a piperidine ring, a furan ring, and a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(5-PHENYL-2-PIPERIDINO-3-FURYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 5-phenyl-2-piperidino-3-furaldehyde with thiosemicarbazide under acidic conditions to form the desired hydrazinecarbothioamide derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated under reflux to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(5-PHENYL-2-PIPERIDINO-3-FURYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or furan rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles such as amines, thiols, and halides, with solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced hydrazinecarbothioamides, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(E)-1-(5-PHENYL-2-PIPERIDINO-3-FURYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(5-PHENYL-2-PIPERIDINO-3-FURYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as apoptosis or cell cycle regulation, leading to the inhibition of cell growth or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-1-(5-PHENYL-2-PIPERIDINO-3-FURYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE: shares similarities with other piperidine and furan derivatives, such as:
Uniqueness
The uniqueness of 2-[(E)-1-(5-PHENYL-2-PIPERIDINO-3-FURYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE lies in its combined structural features of piperidine, furan, and hydrazinecarbothioamide groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C17H20N4OS |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
[(E)-(5-phenyl-2-piperidin-1-ylfuran-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H20N4OS/c18-17(23)20-19-12-14-11-15(13-7-3-1-4-8-13)22-16(14)21-9-5-2-6-10-21/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H3,18,20,23)/b19-12+ |
InChI Key |
AYINQKMZCRTFKH-XDHOZWIPSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(O2)C3=CC=CC=C3)/C=N/NC(=S)N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(O2)C3=CC=CC=C3)C=NNC(=S)N |
Origin of Product |
United States |
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